molecular formula C3H5ClO3S B1430949 Oxetane-3-sulfonyl chloride CAS No. 1393585-06-2

Oxetane-3-sulfonyl chloride

Cat. No.: B1430949
CAS No.: 1393585-06-2
M. Wt: 156.59 g/mol
InChI Key: QCQMLRRDOKKVFL-UHFFFAOYSA-N
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Description

Oxetane-3-sulfonyl chloride is a chemical compound that features a four-membered oxetane ring with a sulfonyl chloride functional group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane-3-sulfonyl chloride typically involves the formation of the oxetane ring followed by the introduction of the sulfonyl chloride group. One common method for synthesizing oxetane derivatives is through the intramolecular cyclization of suitable precursors. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production might also involve continuous flow processes and the use of advanced catalytic systems to improve efficiency .

Scientific Research Applications

Oxetane-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of oxetane-3-sulfonyl chloride in chemical reactions involves the reactivity of both the oxetane ring and the sulfonyl chloride group. The oxetane ring is strained and can undergo ring-opening reactions, while the sulfonyl chloride group is highly reactive towards nucleophiles. These properties make the compound versatile in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the strained oxetane ring and the highly reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

oxetane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQMLRRDOKKVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393585-06-2
Record name oxetane-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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